Bucladesine barium is a derivative of bucladesine, a cyclic nucleotide analog of adenosine monophosphate. It mimics the action of endogenous cyclic adenosine monophosphate (cAMP) and acts as a phosphodiesterase inhibitor. This compound is notable for its ability to penetrate cell membranes, making it useful in various biological and pharmacological research applications. Bucladesine barium has been studied for its effects on cardiac function, neuronal activity, and various physiological responses.
Bucladesine barium is classified as a cyclic nucleotide derivative and is categorized under phosphodiesterase inhibitors. It has been used in research to investigate its potential therapeutic effects in conditions such as cardiac dysfunction and neurological disorders. The compound is often utilized in experimental settings to study cAMP-related signaling pathways due to its ability to induce physiological responses that mimic those elicited by natural cAMP.
The synthesis of bucladesine barium typically involves the esterification of cyclic adenosine monophosphate with butyric anhydride, followed by the addition of barium salt. The general synthetic route includes:
Bucladesine barium has a complex molecular structure characterized by its cyclic nucleotide framework. The molecular formula is , indicating the presence of barium as a counterion.
Bucladesine barium participates in various chemical reactions typical for cyclic nucleotides. These include:
The stability of bucladesine barium under physiological conditions can affect its reactivity and efficacy in biological systems. Understanding these reactions is crucial for optimizing its use in research.
Bucladesine barium functions primarily as a cAMP analog, exerting its effects through several mechanisms:
Bucladesine barium has diverse scientific uses including:
Bucladesine barium is the barium salt of N⁶,2′-O-dibutyryladenosine 3′,5′-cyclic monophosphate (commonly known as bucladesine or dibutyryl cAMP). Its chemical structure retains the core cyclic adenosine monophosphate (cAMP) scaffold modified with butyryl groups at the N⁶-position of the adenine ring and the 2′-position of the ribose moiety. These modifications enhance lipophilicity and membrane permeability compared to endogenous cAMP [3] [8]. The barium salt formation involves the substitution of acidic hydrogen atoms in the phosphate group with divalent barium ions (Ba²⁺), resulting in a stoichiometry of 2:1 (bucladesine molecule to barium ion). The molecular formula is C₃₆H₄₆BaN₁₀O₁₆P₂, with a molecular weight of 1,074.08 g/mol [7] [8].
The salt’s crystalline structure is stabilized by ionic interactions between the barium cations and phosphate anions, alongside hydrophobic interactions from the butyryl chains. Spectroscopic characterization (e.g., UV-Vis) reveals an absorption maximum at 270 nm in ethanol-ammonium acetate solutions, consistent with the adenine chromophore [8]. X-ray diffraction studies, though not explicitly detailed in the sources, are inferred to confirm the ionic lattice arrangement typical of organophosphate-barium complexes.
Table 1: Molecular Identity of Bucladesine Barium
Property | Value |
---|---|
CAS Registry Number | 18837-96-2 |
Molecular Formula | C₃₆H₄₆BaN₁₀O₁₆P₂ |
Molecular Weight | 1,074.08 g/mol |
Stoichiometry | 2:1 (Bucladesine:Barium) |
Absorption Maximum (UV) | 270 nm |
Bucladesine barium is synthesized via a salt metathesis reaction. The process begins with the preparation of bucladesine free acid (C₁₈H₂₄N₅O₈P) by dibutyrylation of cAMP. This involves esterification at the 2′-ribose hydroxyl group and amidation at the N⁶-amino group of adenine using butyric anhydride or acyl chlorides under controlled conditions [8]. The free acid is then reacted with barium hydroxide or barium carbonate in anhydrous solvents to yield the barium salt. Critical purification steps include recrystallization from non-aqueous solvents to minimize hydrolysis [7] [8].
Stability is a defining challenge for bucladesine derivatives. The ester bond in bucladesine is susceptible to hydrolysis, releasing butyric acid—a process accelerated in aqueous media, extremes of pH (below 5 or above 7), and elevated temperatures. For example, aqueous bucladesine solutions degrade by ~20% within 8 days at room temperature [1]. The barium salt formulation offers improved solid-state stability due to reduced hygroscopicity and suppressed ionization. However, long-term stability data remains limited in the literature. Formulation strategies to mitigate degradation include:
Table 2: Stability Profile of Bucladesine Derivatives
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Water | Hydrolysis of ester bonds (~20% in 8 days) | Anhydrous solvents (e.g., n-methyl pyrrolidone) [1] |
pH <5 or >7 | Accelerated degradation | Neutral pH formulation |
Temperature Increase | Higher degradation kinetics | Storage at ≤ -20°C [4] |
Bucladesine barium is a white to off-white crystalline solid with a melting point range of 203–205°C [3]. Its density is approximately 1.7 g/cm³, reflecting the compact ionic packing in the solid state [3]. A key characteristic is its low solubility in apolar media such as acetone, ether, paraffin oil, and triglycerides (<10 mg/g) [1] [8]. This contrasts with moderate solubility in polar aprotic solvents like n-methyl pyrrolidone (>112 mg/g) and glycols (propylene glycol: >114 mg/g; ethylene glycol: >151 mg/g) [1]. The barium salt’s insolubility in water arises from the strong ionic lattice and hydrophobic butyryl groups.
The solubility profile dictates formulation design:
Bucladesine salts exhibit distinct properties driven by their counterions:
Table 3: Comparative Properties of Bucladesine Salts
Property | Barium Salt | Sodium Salt | Free Acid |
---|---|---|---|
Molecular Formula | C₃₆H₄₆BaN₁₀O₁₆P₂ | C₁₈H₂₃N₅NaO₈P | C₁₈H₂₄N₅O₈P |
Molecular Weight (g/mol) | 1,074.08 | 491.37 | 469.39 |
Solubility in Water | Insoluble | >95% purity; soluble | Soluble (unstable) |
Solubility in Glycols | Moderate | High | High |
Storage Conditions | Ambient (anhydrous) | Frozen (-20°C) [4] | -80°C (solution) |
Primary Use | Research | Cardiac stimulant [6] | Topical anti-inflammatory [1] |
The choice of salt depends on the application: barium for stable solid forms, sodium for soluble active agents, and free acid for topical emulsions where hydrolysis is mitigated by formulation [1] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7